10-(4-chlorobenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
- Its molecular formula is
C26H21Cl3N2O2
, and its average mass is approximately 499.82 Da . - This compound has been studied for its potential applications in various fields due to its unique structure.
10-(4-chlorobenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a chemical compound with a complex structure. It belongs to the class of dibenzoazepines.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve organic solvents, catalysts, and temperature control.
Industrial Production: While not widely produced industrially, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it reacts with strong acids or bases during acylation and chlorination steps.
Major Products: The major products depend on the specific reaction conditions
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations explore its interactions with biological systems, such as receptors or enzymes.
Medicine: Some studies suggest its potential as an antipsychotic agent .
Industry: Limited industrial applications, but it remains of interest for drug development.
Mechanism of Action
Targets: The exact molecular targets are not fully elucidated, but it likely interacts with neurotransmitter receptors in the brain.
Pathways: It may modulate dopamine and serotonin receptors, impacting neurotransmission.
Comparison with Similar Compounds
Similar Compounds: Other dibenzoazepines, such as clozapine and related derivatives, share structural features .
Uniqueness: Its specific chlorobenzoyl and phenyl substituents distinguish it from other compounds in this class.
Properties
Molecular Formula |
C26H21ClN2O2 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H21ClN2O2/c27-19-15-13-18(14-16-19)26(31)29-22-11-5-4-9-20(22)28-21-10-6-12-23(30)24(21)25(29)17-7-2-1-3-8-17/h1-5,7-9,11,13-16,25,28H,6,10,12H2 |
InChI Key |
ODPHRYGXPPCFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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